
5-(Bromomethyl)-2-methylpyridine hydrobromide
Overview
Description
5-(Bromomethyl)-2-methylpyridine hydrobromide is a chemical compound with the molecular formula C7H9Br2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-methylpyridine hydrobromide typically involves the bromination of 2-methylpyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in a solvent like carbon tetrachloride (CCl4) at elevated temperatures to achieve the desired bromination .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized to improve yield and efficiency. One reported method involves using 5-methylnicotinic acid as the starting material. The process includes esterification with methanol in the presence of thionyl chloride, followed by reduction with sodium borohydride to obtain (5-methylpyridin-3-yl)methanol. This intermediate is then brominated to produce this compound .
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-methylpyridine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methylpyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or methanol.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Methylpyridine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Compounds
5-(Bromomethyl)-2-methylpyridine hydrobromide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bromomethyl group allows for further functionalization, making it a valuable building block in the development of pharmaceuticals and agrochemicals. This compound can be utilized to create various derivatives that possess unique chemical properties essential for targeted applications.
Synthesis of Specialty Chemicals
The compound's hydrobromide form enhances its solubility in water, facilitating its use in various chemical reactions. It is particularly useful in the production of specialty chemicals, including dyes and pigments, where its structural characteristics can be exploited to achieve desired properties .
Biological Applications
Biochemical Probes
In biological research, this compound is employed as a probe in biochemical assays. Its ability to interact with specific enzymes makes it valuable for studying enzyme mechanisms and understanding biochemical pathways. The compound's unique structure allows researchers to explore interactions at the molecular level.
Antimicrobial and Anticancer Research
Recent studies have investigated the potential therapeutic properties of this compound, particularly its antimicrobial and anticancer activities. Preliminary findings suggest that derivatives of this compound may exhibit significant biological activity, warranting further exploration into its pharmacological potential.
Medicinal Chemistry
Intermediate for Drug Development
This compound is recognized as an important intermediate in medicinal chemistry. It plays a critical role in the synthesis of cardiovascular and respiratory drugs. The compound's versatility allows it to be adapted for various therapeutic applications, making it a key player in drug development processes .
Research on Mechanisms of Action
In addition to its role as an intermediate, this compound is also used in research aimed at elucidating the mechanisms of action of certain drugs. By studying how it interacts with biological systems, researchers can gain insights into drug efficacy and safety profiles .
Industrial Applications
Production of Agrochemicals
The compound is utilized in the synthesis of agrochemicals, where it contributes to the development of pesticides and herbicides. Its chemical properties are advantageous for creating effective agricultural products that enhance crop yield while minimizing environmental impact .
Specialty Chemicals Manufacturing
In the industrial sector, this compound is involved in the production of specialty chemicals used in various applications, including coatings, adhesives, and plastics. Its ability to act as a reactive intermediate facilitates the creation of materials with specific performance characteristics .
Case Studies and Research Insights
A review of literature reveals several case studies highlighting the applications of this compound:
- Pharmaceutical Development : Research has shown that derivatives of this compound can lead to promising candidates for new antimicrobial agents. One study focused on synthesizing a series of derivatives and evaluating their biological activity against specific pathogens.
- Agricultural Chemistry : Another case study explored the use of this compound in developing novel herbicides that target specific weed species while being safe for crops.
- Chemical Synthesis Innovations : A recent publication detailed innovative synthetic routes involving this compound that improve yield and reduce by-products during manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-methylpyridine hydrobromide involves its reactivity as a bromomethylating agent. The bromomethyl group can participate in nucleophilic substitution reactions, where it acts as an electrophile, facilitating the formation of new carbon-nitrogen or carbon-sulfur bonds. This reactivity is crucial in the synthesis of various derivatives and intermediates used in pharmaceuticals and materials science.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)pyridine hydrobromide
- 2-(Chloromethyl)pyridine hydrochloride
- 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide
Uniqueness
5-(Bromomethyl)-2-methylpyridine hydrobromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. This uniqueness makes it valuable in the synthesis of specialized compounds that are not easily accessible through other intermediates.
Biological Activity
5-(Bromomethyl)-2-methylpyridine hydrobromide is an organic compound with significant potential in medicinal chemistry. Its structure allows for various biological interactions, making it a candidate for drug development and synthesis of novel compounds. This article reviews its biological activity, including mechanisms of action, synthesis pathways, and case studies demonstrating its efficacy.
- Molecular Formula : C7H8Br2N
- CAS Number : 718608-10-7
- Molar Mass : 227.96 g/mol
The compound features a bromomethyl group attached to a pyridine ring, which enhances its reactivity and potential biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromomethyl group can participate in nucleophilic substitution reactions, allowing it to form covalent bonds with proteins or enzymes, potentially modulating their activity.
- Antimicrobial Activity : Research indicates that derivatives of pyridine compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anti-thrombolytic Activity : In a study involving pyridine derivatives, specific compounds exhibited anti-thrombolytic activity, with some achieving up to 31.61% inhibition of clot formation . This suggests that this compound may have similar properties, particularly if modified appropriately.
- Biofilm Inhibition : The compound has potential in inhibiting biofilm formation, a critical factor in chronic infections. Some derivatives showed up to 90.95% inhibition against biofilm-forming bacteria .
Toxicological Profile
While the compound shows promise in various applications, it also presents toxicity concerns:
- Acute Toxicity : Classified as harmful if swallowed or in contact with skin (H302 and H312) . This necessitates careful handling in laboratory settings.
Synthesis Pathways
The synthesis of this compound typically involves the bromination of 2-methylpyridine using bromomethylation techniques. The following steps outline a general synthetic route:
- Starting Material : 2-Methylpyridine.
- Reagents : Bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as DMF.
- Conditions : Reaction is carried out under controlled temperatures to ensure complete bromination.
- Purification : Final product is purified using recrystallization or chromatography methods.
Study on Pyridine Derivatives
A comprehensive study explored the synthesis and biological evaluation of several pyridine derivatives, including those related to this compound. The findings highlighted:
- Anti-thrombolytic Activity : Compound variants showed varying degrees of efficacy against clot formation.
- Biofilm Inhibition : Certain derivatives demonstrated significant inhibition rates against bacterial biofilms, indicating potential for therapeutic applications in treating infections .
Clinical Applications
Research has begun to explore the use of this compound in clinical settings, particularly as a precursor for developing drugs targeting specific receptors involved in disease pathways. For example, its application in modifying histamine receptors has been documented .
Comparative Analysis
Compound | Biological Activity | Synthesis Complexity | Toxicity Level |
---|---|---|---|
This compound | Moderate (antimicrobial, anti-thrombolytic) | Moderate | High |
Related Pyridine Derivative | High (varied efficacy) | Low | Moderate |
Properties
IUPAC Name |
5-(bromomethyl)-2-methylpyridine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c1-6-2-3-7(4-8)5-9-6;/h2-3,5H,4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDJZTHUYQRPRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622905 | |
Record name | 5-(Bromomethyl)-2-methylpyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
718608-10-7 | |
Record name | 5-(Bromomethyl)-2-methylpyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Bromomethyl)-2-methylpyridine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.